molecular formula C10H17N3O5 B13888584 n-Acetyl-l-alanyl-l-glutamine

n-Acetyl-l-alanyl-l-glutamine

Cat. No.: B13888584
M. Wt: 259.26 g/mol
InChI Key: BALLJDWBMKIZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Acetyl-l-alanyl-l-glutamine is a dipeptide compound composed of the amino acids alanine and glutamine, with an acetyl group attached to the nitrogen atom of the alanine residue. This compound is known for its stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Acetyl-l-alanyl-l-glutamine typically involves the following steps:

    Preparation of L-phthaloyl-alanyl chloride: This is achieved by reacting L-alanine with phthalic anhydride in the presence of a suitable catalyst.

    Formation of phthaloyl-L-alanyl-L-glutamic acid: The L-phthaloyl-alanyl chloride is then reacted with L-glutamic acid.

    Synthesis of phthaloyl-L-alanyl-L-glutamic acid anhydride: This intermediate is formed by dehydrating the phthaloyl-L-alanyl-L-glutamic acid.

    Production of phthaloyl-L-alanyl-L-glutamine: The anhydride is then reacted with ammonia to form phthaloyl-L-alanyl-L-glutamine.

    Deprotection and purification: The final step involves removing the phthaloyl protecting group and purifying the product to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

n-Acetyl-l-alanyl-l-glutamine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond to release alanine and glutamine.

    Acetylation: Adding an acetyl group to the amino acids.

    Deacetylation: Removing the acetyl group.

Common Reagents and Conditions

    Hydrolysis: Typically performed in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Deacetylation: Hydroxylamine or hydrazine under mild conditions.

Major Products Formed

Scientific Research Applications

n-Acetyl-l-alanyl-l-glutamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    L-alanyl-l-glutamine: A dipeptide of alanine and glutamine without the acetyl group.

    N-acetyl-l-glutamine: An acetylated form of glutamine.

    N-acetyl-l-hydroxyproline: An acetylated derivative of hydroxyproline.

Uniqueness

n-Acetyl-l-alanyl-l-glutamine is unique due to its enhanced stability and bioavailability compared to its non-acetylated counterparts. The acetyl group protects the dipeptide from rapid degradation, making it more suitable for various applications .

Properties

IUPAC Name

2-(2-acetamidopropanoylamino)-5-amino-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALLJDWBMKIZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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